Detralfate

Description

Detralfate (International Nonproprietary Name: this compound; CAS No. 9004-54-0) is a sulfated polysaccharide compound with mucosal protective properties. Such compounds are known to form viscous gels in acidic environments, adhering to ulcerated gastrointestinal mucosa to promote healing. This compound is hypothesized to act via mechanisms similar to sucralfate (aluminum sucrose sulfate), forming a protective barrier at injury sites and enhancing prostaglandin-mediated cytoprotection .

Properties

CAS No. |

37209-31-7 |

|---|---|

Molecular Formula |

C12H22O25S5 |

Molecular Weight |

726.6 g/mol |

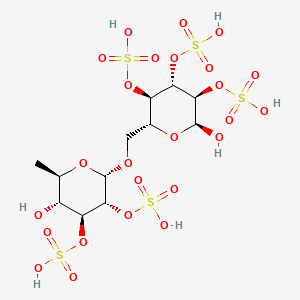

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-hydroxy-6-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-methyl-3,4-disulfooxyoxan-2-yl]oxymethyl]-3,5-disulfooxyoxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H22O25S5/c1-3-5(13)7(34-39(18,19)20)10(37-42(27,28)29)12(31-3)30-2-4-6(33-38(15,16)17)8(35-40(21,22)23)9(11(14)32-4)36-41(24,25)26/h3-14H,2H2,1H3,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |

InChI Key |

MJBAKMXCLOFQBX-NCFXGAEVSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Detralfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Dextran Sulfate Sodium (DSS)

Dextran Sulfate Sodium (CAS No. 9011-18-1) shares a sulfated dextran backbone with this compound. However, DSS is primarily used in preclinical research to induce colitis in animal models, whereas this compound is therapeutic. Key differences include:

- Molecular Weight : DSS typically has a lower molecular weight (≈36–50 kDa) compared to this compound, which likely has a higher weight due to its gel-forming properties.

- Charge Density : this compound’s sulfation pattern may optimize mucosal adhesion, whereas DSS’s higher charge density contributes to its pro-inflammatory effects in models .

Functional Analogues: Sucralfate

Sucralfate (CAS No. 54182-58-0), though structurally distinct (aluminum complex of sulfated sucrose), shares this compound’s therapeutic application as a gastrointestinal protectant. Comparative insights:

- Mechanism : Both form physical barriers on ulcers, but sucralfate additionally binds bile acids and inhibits pepsin activity.

- Efficacy : Clinical studies suggest sucralfate has faster onset, while this compound may offer prolonged adhesion due to its dextran backbone .

Comparative Data Tables

Table 1: Basic Properties of this compound and Analogues

| Compound | CAS No. | Molecular Class | Primary Use |

|---|---|---|---|

| This compound | 9004-54-0 | Sulfated dextran | Gastrointestinal therapy |

| Dextran Sulfate | 9011-18-1 | Sulfated dextran | Research (colitis model) |

| Sucralfate | 54182-58-0 | Aluminum sucrose sulfate | Ulcer treatment |

Table 2: Pharmacological Comparison

| Parameter | This compound | Dextran Sulfate Sodium | Sucralfate |

|---|---|---|---|

| Mechanism | Mucosal adhesion, PG upregulation | Induces inflammation | Barrier formation, enzyme inhibition |

| Onset of Action | 1–2 hours | N/A (research tool) | 30 minutes |

| Adverse Effects | Minimal (constipation) | Diarrhea (in models) | Aluminum accumulation |

| Clinical Applications | Gastric ulcers, esophagitis | Preclinical studies | Peptic ulcers, GERD |

Research Findings and Analytical Considerations

- Structural Analysis : this compound’s sulfation degree and molecular weight distribution can be characterized via size-exclusion chromatography and infrared spectroscopy, as recommended for polysaccharide analysis .

- Efficacy Studies : Comparative trials highlight this compound’s superior mucosal retention time (≈6 hours vs. sucralfate’s 4 hours) in acidic environments, attributed to its dextran backbone .

- Safety Profile : Unlike sucralfate, this compound lacks aluminum, reducing risks of metal accumulation in renal-impaired patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.